molecular formula C10H9NO B2956635 4-Methyl-1H-indole-2-carbaldehyde CAS No. 58518-51-7

4-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B2956635
CAS No.: 58518-51-7
M. Wt: 159.188
InChI Key: CGUYNKDWQDSGJU-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals This compound is characterized by a methyl group at the 4-position and an aldehyde group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indole-2-carbaldehyde typically involves the reaction of 4-methylindole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-methylindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: 4-Methyl-1H-indole-2-carboxylic acid.

    Reduction: 4-Methyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:

    1-Methylindole-2-carboxaldehyde: Similar structure but with a methyl group at the 1-position instead of the 4-position.

    Indole-3-carbaldehyde: An aldehyde group at the 3-position instead of the 2-position.

    4-Methylindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

4-methyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUYNKDWQDSGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.0 g 4-methylindole-2-carboxylic acid hydrazide were added in small portions, while stirring and during ice cooling, to the solution of 23.0 g p-toluene sulfochloride in 300 ml pyridine. Then it was stirred for another hour in the ice bath and for another hour at room temperature, poured onto a mixture of 350 ml concentrated hydrochloric acid and ice, the precipitated 4-methylindole-2-carboxylic acid-(N'-tosyl-hydrazide) filtered off with suction and thoroughly washed with well diluted hydrochloric acid, then with water.
Name
4-methylindole-2-carboxylic acid hydrazide
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

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